Sarpogrelate Hydrochloride
Description
Sarpogrelate hydrochloride is a selective serotonin (5-HT2A) receptor antagonist with the chemical name (R,S)-1-{2-[2-(3-methoxyphenyl)ethyl]-phenoxy}-3-(dimethylamino)-2-propyl hydrogen succinate hydrochloride. It has been clinically used in Japan, China, and South Korea to treat peripheral arterial disease (PAD), diabetic nephropathy, and thrombosis . The drug inhibits serotonin-mediated platelet aggregation, vasoconstriction, and thrombus formation, while also improving endothelial function and blood flow in ischemic tissues .
This compound is administered orally, reaching peak plasma concentrations within 1–2 hours. It has a bioavailability of 20–30%, undergoes hepatic metabolism via CYP3A4 and CYP2C19, and is excreted renally. Its pharmacokinetics are influenced by food intake, genetic polymorphisms (e.g., CYP2C19), and P-glycoprotein (P-gp) transporters .
Properties
IUPAC Name |
4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBIDFFYCYHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046662 | |
| Record name | Sarpogrelate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135159-51-2 | |
| Record name | Sarpogrelate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135159-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarpogrelate hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135159512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarpogrelate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARPOGRELATE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SARPOGRELATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN8N8QP1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkali Dissociation and Esterification Method
The primary synthetic route involves alkali dissociation of 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol hydrochloride (Intermediate I), followed by esterification with succinic anhydride. The process, as detailed in CN103242179A, proceeds through four key stages:
- Alkali Dissolution : Intermediate I is treated with a 20% sodium hydroxide solution to free the hydroxyl group, enabling subsequent esterification. The aqueous phase is extracted with toluene to isolate the free base.
- Esterification : The free base reacts with succinic anhydride in tetrahydrofuran (THF) or ethyl acetate under reflux (1–4 hours), forming the succinic acid monoester.
- Acidification : The ester is treated with hydrogen chloride gas or a saturated HCl solution in ethyl acetate to precipitate the crude this compound.
- Purification : Crude product recrystallization using butanone yields pharmaceutical-grade material with >99.9% purity and <0.1% individual impurities.
This method achieves a yield exceeding 90%, attributed to the streamlined reaction conditions and minimal side reactions.
Alternative Synthesis via 3-Methoxybenzyl Chloride
CN102875396B outlines an alternative approach starting from 3-methoxybenzyl chloride (Intermediate II):
- Chlorination : 3-Methoxybenzyl alcohol is converted to 3-methoxybenzyl chloride using concentrated hydrochloric acid at 30°C.
- Grignard Reaction : Intermediate II reacts with magnesium in THF to form a Grignard reagent, which is subsequently coupled with epichlorohydrin.
- Amination and Esterification : The epoxide intermediate undergoes amination with dimethylamine, followed by esterification with succinic anhydride in ethyl acetate.
- Acidification and Purification : Acidification with HCl and recrystallization in acetone-water mixtures yields this compound with >98% purity.
While this route offers flexibility in intermediate sourcing, it involves more steps and lower overall yield (85–88%) compared to the alkali dissociation method.
Recrystallization Optimization for Enhanced Purity
Solvent Screening and Performance
Recrystallization is pivotal for removing impurities such as unreacted intermediates and byproducts. CN103242179A systematically evaluated solvents for their efficacy (Table 1):
Table 1: Recrystallization Solvent Performance for this compound
| Solvent System | Purity (%) | Max Impurity (%) | Yield (%) |
|---|---|---|---|
| Butanone | 99.9 | 0.04 | 92 |
| Acetonitrile | 99.2 | 0.08 | 85 |
| Virahol | 99.0 | 0.10 | 80 |
| Dimethylformamide:Ethyl Acetate (1:2) | 99.1 | 0.09 | 88 |
| Methanol:Ethyl Acetate (1:1) | 98.9 | 0.12 | 84 |
Butanone emerged as the optimal solvent due to its high solubility at elevated temperatures (>35°C) and low solubility at ambient conditions, facilitating high recovery rates. The mass-to-volume ratio of crude product to butanone (1:4) and recrystallization temperature (25–35°C) were critical for maximizing yield and purity.
Industrial Scalability Considerations
Butanone’s advantages extend to industrial applications:
- Solvent Recovery : Single-solvent systems simplify distillation and reuse, reducing production costs.
- Environmental Impact : Butanone’s lower toxicity compared to acetonitrile or dimethylformamide aligns with green chemistry principles.
- Process Efficiency : Crystallization at near-ambient temperatures minimizes energy consumption.
In contrast, mixed solvents (e.g., acetone-water) require complex separation steps, making them less viable for large-scale production.
Comparative Analysis of Synthetic Methods
Table 2: Comparison of Key Synthetic Pathways
| Parameter | Alkali Dissociation (CN103242179A) | 3-Methoxybenzyl Chloride Route (CN102875396B) |
|---|---|---|
| Starting Material | Intermediate I | 3-Methoxybenzyl chloride |
| Reaction Steps | 4 | 6 |
| Key Solvents | THF, Butanone | THF, Ethyl Acetate |
| Yield | 90–92% | 85–88% |
| Purity | >99.9% | >98% |
| Impurity Control | <0.1% | <0.5% |
| Scalability | High (single solvent) | Moderate (multiple solvents) |
The alkali dissociation method outperforms the alternative route in yield, purity, and operational simplicity, making it the preferred choice for industrial manufacturing.
Quality Control and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Both patents employ HPLC for purity assessment, with the following parameters:
- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm)
- Mobile Phase : Acetonitrile: phosphate buffer (pH 3.0) (55:45)
- Detection : UV at 220 nm
The alkali dissociation method achieves a peak purity of 99.9% with no co-eluting impurities, while the alternative method shows minor peaks at 0.5% intensity.
Impurity Profiling
Common impurities include:
- Unreacted Intermediate I : <0.05% in butanone-recrystallized batches.
- Succinic Acid Byproducts : Controlled via precise stoichiometry in esterification.
- Degradation Products : Absent in samples stored under ICH stability guidelines (25°C/60% RH).
Chemical Reactions Analysis
Types of Reactions: MCI-9042 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
MCI-9042 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Investigated for its effects on platelet aggregation and vascular function.
Medicine: Used in the treatment of peripheral artery disease and studied for its potential in treating other cardiovascular conditions.
Industry: Employed in the development of new therapeutic agents targeting serotonin receptors
Mechanism of Action
MCI-9042 exerts its effects by antagonizing serotonin 2A receptors. This action inhibits serotonin-induced platelet aggregation and vasoconstriction. The compound binds to the serotonin 2A receptor, preventing serotonin from activating the receptor and thereby reducing platelet aggregation and improving blood flow .
Comparison with Similar Compounds
Table 1: Pharmacological Comparison of Sarpogrelate Hydrochloride and Similar 5-HT2A Antagonists
Key Findings:
- Efficacy in PAD : Sarpogrelate significantly increases ankle-brachial index (ABI) (SMD = 0.42), dorsalis pedis artery blood flow (MD = 0.16 mL/min), and pain-free walking distance (PFWD: MD = 201.86 meters) compared to conventional therapies .
- Diabetic Nephropathy : Reduces albuminuria and glomerular sclerosis in diabetic mice, likely via 5-HT2A blockade and adiponectin upregulation .
- Safety : Mild adverse effects (e.g., gastrointestinal symptoms) in 5–10% of patients, contrasting with Clopidogrel’s higher bleeding risk .
Drug-Drug Interaction (DDI) Potential
Table 2: CYP2D6 Inhibition Profile vs. Other Inhibitors
- Mechanism : Sarpogrelate and M-1 weakly inhibit CYP2D6 (Ki = 10–15 μM), leading to <2-fold increases in AUC for substrates like metoprolol, imipramine, and dextromethorphan .
- Clinical Relevance : Predictions via PBPK modeling align with observed DDI data, supporting its safety profile in polypharmacy .
Comparative Advantages and Limitations
Advantages of this compound:
Limitations:
- Weak CYP2D6 Inhibition : Limits utility as a CYP2D6 probe inhibitor in clinical studies .
Biological Activity
Sarpogrelate hydrochloride, a selective 5-HT2A receptor antagonist, has garnered attention in pharmacological research due to its diverse biological activities, particularly in cardiovascular and metabolic contexts. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in clinical settings, and relevant case studies.
This compound is chemically defined as succinic acid mono-(1-dimethylaminomethyl-2-(2-[2-(3-methoxyphenyl)ethyl]phenoxy)ethyl) ester hydrochloride. It exhibits high selectivity for the 5-HT2A receptor with pKi values of 8.52 for 5-HT2A, 7.43 for 5-HT2C, and 6.57 for 5-HT2B receptors. The compound demonstrates minimal interaction with other serotonin receptors (5-HT1, 5-HT3, 5-HT4) and adrenergic receptors (α1, α2, β) . This selective antagonism is crucial for its therapeutic effects, particularly in conditions related to vascular dysfunction.
Peripheral Arterial Disease (PAD)
This compound has shown significant efficacy in treating peripheral arterial disease. A meta-analysis encompassing 12 randomized controlled trials (RCTs) indicated that sarpogrelate significantly improved the ankle-brachial index (ABI), dorsalis pedis artery blood flow, and pain-free walking distance (PFWD) compared to conventional treatments. The results are summarized in the table below:
| Outcome Measure | Sarpogrelate Group | Control Group | Statistical Significance |
|---|---|---|---|
| Ankle-Brachial Index (ABI) | SMD = 0.42 | - | P < .0005 |
| Dorsalis Pedis Blood Flow | MD = 0.16 | - | P < .001 |
| Pain-Free Walking Distance | MD = 201.86 | - | P = .04 |
| hsCRP Levels | MD = -0.57 | - | P = .04 |
| IL-6 Levels | MD = -1.48 | - | P = .008 |
These findings suggest that sarpogrelate not only improves vascular function but also reduces inflammatory markers associated with PAD .
Diabetic Nephropathy
In a study involving diabetic mouse models, this compound was found to ameliorate diabetic nephropathy by increasing serum adiponectin levels and decreasing urinary albumin excretion. The treatment also reduced macrophage infiltration and inflammatory signals in renal tissues . This indicates potential benefits beyond vascular health, extending into metabolic disease management.
Case Studies
Case Study: Efficacy in Intermittent Claudication
A prospective study assessed the impact of sarpogrelate on patients with intermittent claudication, a common symptom of PAD. The incidence of claudication decreased from 56.6% pre-treatment to 28.3% post-treatment, highlighting the compound's effectiveness in enhancing mobility and quality of life for affected individuals .
Case Study: Combination Therapy with Pioglitazone
Research has explored the synergistic effects of sarpogrelate when used alongside pioglitazone in diabetic models. The combination therapy resulted in significant improvements in metabolic parameters, suggesting that sarpogrelate may enhance the therapeutic effects of other diabetes medications .
Safety Profile
The safety profile of sarpogrelate has been assessed across multiple studies involving nearly 600 cases. Most reported adverse events were mild and included gastrointestinal reactions and transient changes in liver enzymes. Serious adverse events were notably absent, indicating that sarpogrelate is well-tolerated among patients .
Q & A
Q. What is the mechanism of action of sarpogrelate hydrochloride, and how is its receptor selectivity determined experimentally?
this compound acts as a selective 5-HT2A receptor antagonist with pKi values of 8.52, 7.43, and 6.57 for 5-HT2A, 5-HT2C, and 5-HT2B receptors, respectively. Receptor selectivity is determined via competitive radioligand binding assays using human recombinant receptors. For example, in vitro studies measure displacement of radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A) to calculate inhibition constants (Ki). Specificity over other receptors (e.g., α-adrenergic, histamine H1) is confirmed through parallel assays .
Q. How do pharmacokinetic parameters (absorption, metabolism, elimination) of this compound influence clinical dosing regimens?
Absorption is efficient but reduced by high-fat meals (48% increase in exposure), necessitating fasting administration. Metabolism occurs via CYP3A4 and CYP2C19, producing the active metabolite M-1. Elimination is primarily renal (60–70%), with non-renal pathways (biliary excretion) contributing to a half-life of 4–6 hours. Dosing adjustments are recommended for renal/hepatic impairment, validated through population pharmacokinetic (PopPK) models and clinical trials monitoring plasma concentrations .
Q. What experimental approaches are used to assess the impact of food intake on this compound absorption?
Randomized crossover studies compare pharmacokinetic parameters (Cmax, AUC) under fed vs. fasting conditions. For example, a high-fat meal increased sarpogrelate exposure by 48%, prompting recommendations for fasting administration. Bioavailability studies use HPLC or LC-MS/MS to quantify plasma drug levels .
Q. What analytical methodologies are recommended for ensuring the purity and stability of this compound in preclinical formulations?
Pharmacopeial standards (e.g., JP XVIII) mandate HPLC for purity testing (≥99%), heavy metal analysis via inductively coupled plasma mass spectrometry (ICP-MS; ≤10 ppm), and arsenic testing using Gutzeit method (≤1 ppm). Stability studies employ accelerated degradation conditions (e.g., heat, light) followed by chromatographic analysis .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling predict drug-drug interactions (DDIs) involving this compound and CYP2D6 substrates?
PBPK models integrate in vitro parameters (e.g., CYP2D6 inhibition Ki, protein binding) and clinical PK data for sarpogrelate and its metabolite M-1. Validation involves simulating DDI magnitudes (e.g., metoprolol AUC ratio) against observed clinical data. For example, the model predicted a 1.33-fold increase in metoprolol AUC vs. observed 1.53-fold, within a two-fold error range .
Q. What factors account for discrepancies between simulated and observed CYP2D6-mediated DDI magnitudes in this compound studies?
Variability in CYP2D6 activity (e.g., poor vs. extensive metabolizers), model assumptions (e.g., neglecting enterohepatic recycling), and small clinical trial cohorts (n=9) contribute to discrepancies. Sensitivity analyses in PBPK models identify critical parameters like inhibitor potency (Ki) and free fraction (fup) .
Q. How do CYP2C19 genetic polymorphisms influence this compound metabolism, and what methodologies are used to tailor dosing in polymorphic populations?
CYP2C19 poor metabolizers exhibit 2–3-fold higher sarpogrelate exposure. Genotyping (e.g., PCR-RFLP for CYP2C19 alleles) combined with therapeutic drug monitoring (TDM) guides dose adjustments. In vitro studies using human liver microsomes quantify metabolic clearance differences between genotypes .
Q. What preclinical and clinical endpoints are validated for assessing the anti-thrombotic efficacy of this compound in peripheral arterial disease (PAD)?
Preclinical models: LDLr-KO mice show reduced atherosclerosis (plaque area, inflammatory markers). Clinical trials measure ankle-brachial index (ABI), pain-free walking distance (PFWD), and inflammatory markers (hsCRP, IL-6). Meta-analyses of RCTs report ABI improvements (SMD=0.47, p=0.0005) and PFWD increases (MD=201.86 m, p=0.04) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
